

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amyl- α -Pyrone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Pentyl-2H-pyran-2-one**

Cat. No.: **B032149**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amyl- α -pyrone, also known as **6-pentyl-2H-pyran-2-one**, is a naturally occurring unsaturated lactone found in various sources, including peaches and as a major volatile organic compound produced by *Trichoderma* species. Its characteristic coconut-like aroma has led to its use as a flavor and fragrance agent. Beyond its sensory properties, 6-amyl- α -pyrone has garnered significant interest in the scientific community for its diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties, making it a molecule of interest for agricultural and pharmaceutical research. This technical guide provides an in-depth overview of the core physicochemical properties of 6-amyl- α -pyrone, detailed experimental protocols for their determination, and visualizations of its key biological and chemical pathways.

Physicochemical Properties

The physicochemical properties of 6-amyl- α -pyrone are crucial for its application in various fields, influencing its solubility, volatility, and interaction with biological systems. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Formula	$C_{10}H_{14}O_2$	
Molecular Weight	166.22 g/mol	
Appearance	Colorless to orange clear liquid	
Density	1.004 g/cm ³ at 25 °C	
	1.012 - 1.016 g/cm ³ at 20 °C	
Boiling Point	285 - 286 °C at 760 mmHg	
	287.6 °C	
Flash Point	>110 °C (>230 °F) (closed cup)	
	113 °C (235 °F) (closed cup)	
Solubility	Soluble in alcohol	
Water: 742.4 mg/L at 25 °C (estimated)		
Insoluble in water		
Refractive Index	n_{20}/D 1.505	
1.504 - 1.508 at 20 °C		
logP (o/w)	1.808 (estimated)	
	2.51	

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of 6-amyl- α -pyrone, adapted from standard laboratory procedures for liquid organic compounds.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is a common technique for determining the boiling point of organic compounds.

Apparatus:

- Thiele tube or oil bath
- Thermometer (0-300 °C range)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or hot plate)
- Sample of 6-amyl- α -pyrone

Procedure:

- Attach a small test tube containing 2-3 mL of 6-amyl- α -pyrone to a thermometer.
- Place a capillary tube, with its open end downwards, into the test tube.
- Immerse the assembly into a Thiele tube or an oil bath, ensuring the sample is below the level of the heating fluid.
- Gently heat the apparatus.
- Observe a stream of bubbles emerging from the capillary tube as the liquid heats up.
- The boiling point is the temperature at which the stream of bubbles is rapid and continuous. Record this temperature.
- For higher accuracy, turn off the heat and record the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

- Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)
- Analytical balance
- Water bath
- Sample of 6-amyl- α -pyrone
- Distilled water

Procedure:

- Clean and dry the pycnometer thoroughly and record its empty mass (m_1).
- Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level in the capillary remains constant.
- Dry the outside of the pycnometer and record its mass with water (m_2).
- Empty and dry the pycnometer completely.
- Fill the pycnometer with 6-amyl- α -pyrone and repeat step 2.
- Record the mass of the pycnometer with 6-amyl- α -pyrone (m_3).
- Calculate the density of 6-amyl- α -pyrone using the formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the experimental temperature.}$

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method to determine the solubility of 6-amyl- α -pyrone in water and alcohol.

Apparatus:

- Test tubes

- Graduated pipettes or micropipettes
- Vortex mixer
- Sample of 6-amyl- α -pyrone
- Solvents (distilled water, ethanol)

Procedure:

- Add a known volume (e.g., 1 mL) of the solvent (water or ethanol) to a clean test tube.
- Add a small, measured amount of 6-amyl- α -pyrone (e.g., 10 μ L or 10 mg) to the solvent.
- Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
- Observe the solution. If the 6-amyl- α -pyrone has completely dissolved, it is considered soluble. If a separate layer or undissolved droplets are visible, it is considered insoluble or sparingly soluble.
- For a more quantitative measure, continue adding known amounts of 6-amyl- α -pyrone until saturation is reached (i.e., no more will dissolve). The solubility can then be expressed as mg/mL or g/L.

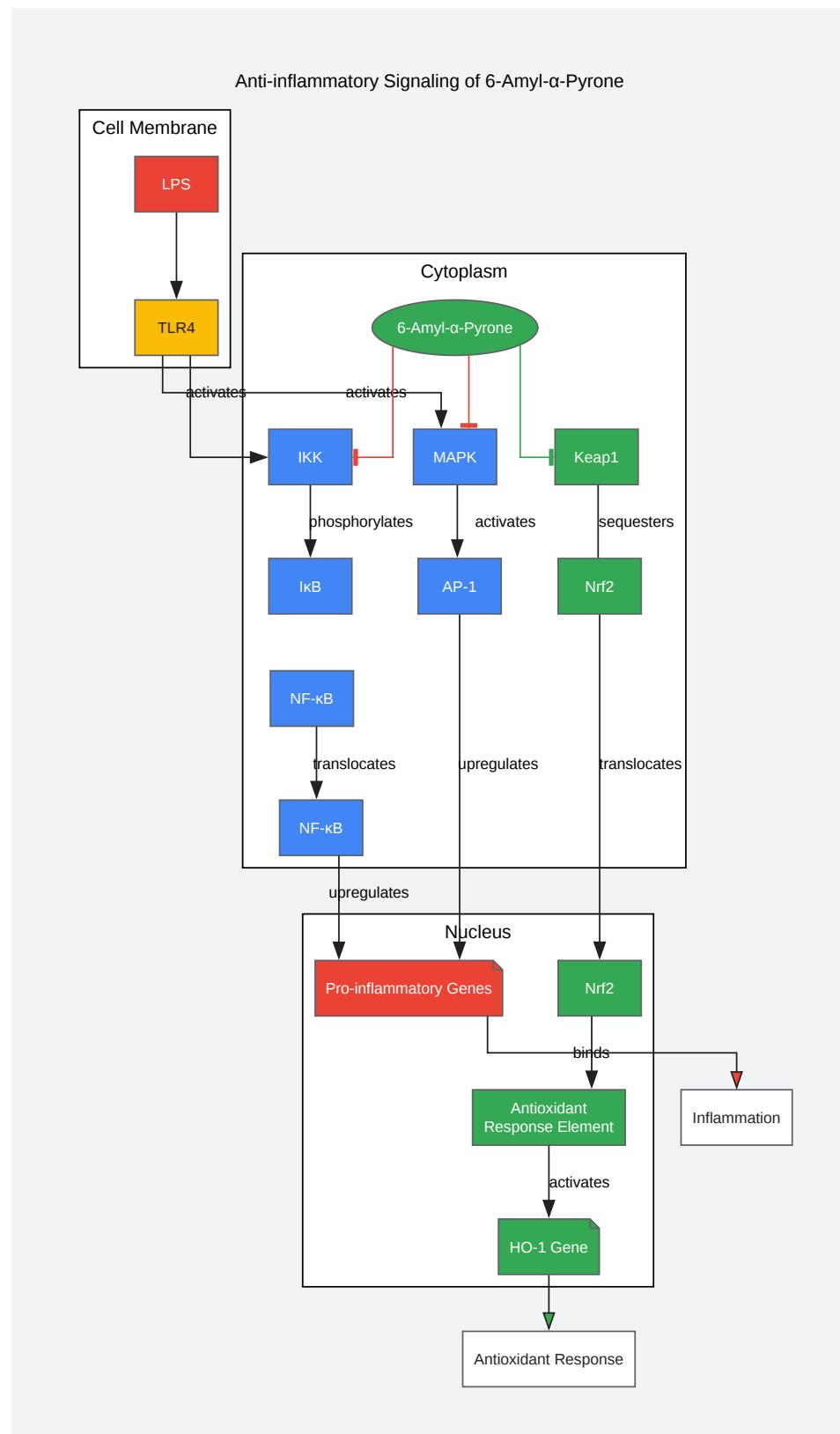
Determination of Refractive Index

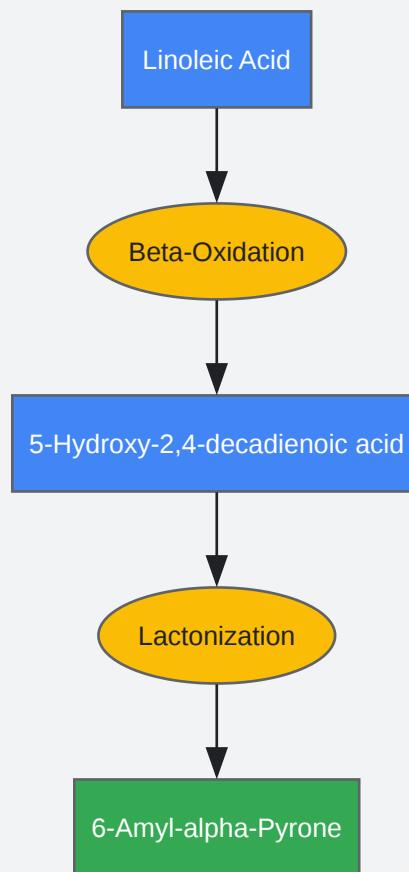
The refractive index is a fundamental physical property that can be determined with high precision using a refractometer.

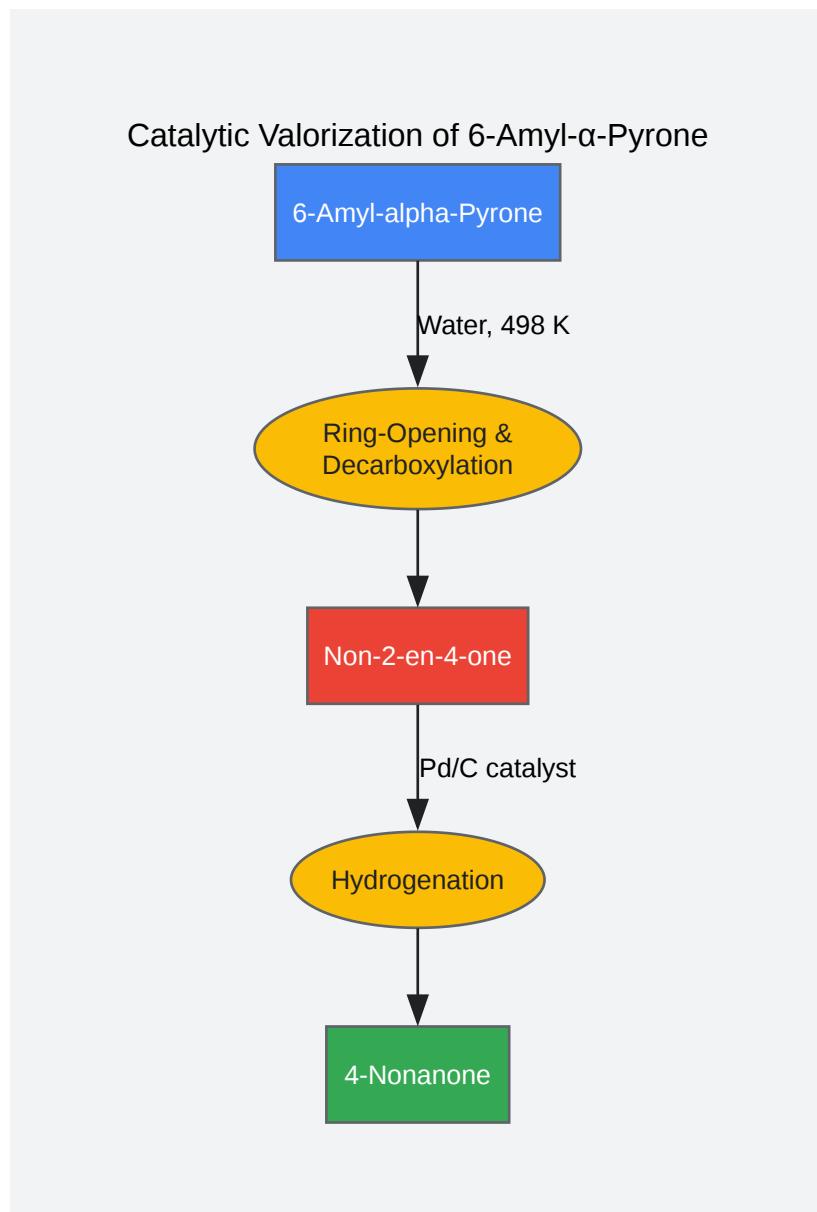
Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Sample of 6-amyl- α -pyrone

- Lens cleaning tissue and ethanol


Procedure:


- Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Ensure the prism surfaces are clean and dry.
- Using a dropper, apply a few drops of 6-amyl- α -pyrone onto the lower prism.
- Close the prisms and allow the sample to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
- Adjust the light source and the eyepiece until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
- Read the refractive index value from the scale.
- Clean the prisms thoroughly with ethanol and lens tissue after the measurement.


Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway of 6-Amyl- α -Pyrone

6-Amyl- α -pyrone has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages. It appears to modulate key inflammatory signaling pathways, including the NF- κ B and MAPK pathways, while activating the Nrf2/HO-1 antioxidant response.

Hypothetical Biosynthesis of 6-Amyl- α -Pyrone

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 6-Amyl- α -Pyrone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032149#physicochemical-properties-of-6-amyl-alpha-pyrone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com